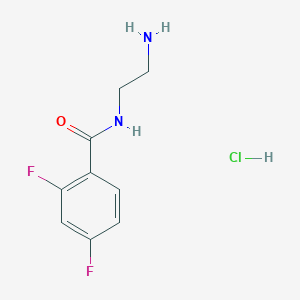

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride

Description

N-(2-Aminoethyl)-2,4-difluorobenzamide hydrochloride is a fluorinated benzamide derivative characterized by:

- Benzamide core: 2,4-difluoro substitution on the aromatic ring.

- Aminoethyl side chain: A 2-aminoethyl group attached to the benzamide nitrogen.

- Salt form: Hydrochloride formulation to enhance solubility and stability.

This compound (referred to as Compound 40 in ) was synthesized via reaction of an amine precursor with 2,4-difluorobenzoyl chloride, followed by Boc-deprotection using HCl, achieving a high yield of 94% . Structural confirmation was performed via $ ^1H $ NMR and ESI MS.

Properties

IUPAC Name |

N-(2-aminoethyl)-2,4-difluorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O.ClH/c10-6-1-2-7(8(11)5-6)9(14)13-4-3-12;/h1-2,5H,3-4,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAWDFDALAVXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of 2,4-Difluorobenzonitrile or 2,4-Difluorobenzonyl Derivatives

A common industrial approach for preparing difluorobenzamides involves hydrolysis of corresponding nitriles or benzoyl derivatives under controlled alkaline or acidic conditions.

Substitution and Hydrolysis Route:

According to patent CN114276266B, 2,4-difluorobenzonitrile undergoes a substitution reaction where the fluorine at the 4-position is replaced by an imide group. This intermediate is then subjected to hydrolysis and deprotection to yield 4-amino-2-fluorobenzonitrile, a key precursor for further amide formation.Alkaline Hydrolysis with Hydrogen Peroxide:

Industrial synthesis of related difluorobenzamides (e.g., 2,6-difluorobenzamide) uses sodium hydroxide and hydrogen peroxide to hydrolyze difluorobenzonyl derivatives at 20–50 °C, maintaining pH 8–10. The reaction proceeds until the nitrile content drops below 0.5%, followed by cooling, filtration, washing, and drying at 70–100 °C to obtain high-purity benzamide (>99%).

Introduction of the 2-Aminoethyl Side Chain

Reductive Alkylation of Anilines with N-Boc-2-aminoacetaldehyde

A well-established method for introducing the 2-aminoethyl group onto aromatic amines involves reductive alkylation:

Starting from the corresponding aniline derivative (e.g., 2,4-difluoroaniline), N-Boc-2-aminoacetaldehyde is used to perform reductive alkylation, forming an intermediate protected amine.

Subsequent benzoylation with the difluorobenzoyl chloride or acid derivative introduces the benzamide moiety.

Final deprotection of the Boc group with hydrochloric acid in dioxane yields the free amine hydrochloride salt of N-(2-aminoethyl)-2,4-difluorobenzamide.

This method is supported by experimental procedures reported in medicinal chemistry research, emphasizing purification by flash chromatography or HPLC to achieve high purity.

Alternative Coupling and Reduction Routes

Catalytic Coupling and Hydrogenation

Another synthetic route involves:

Coupling Reaction:

Pre-dried o-nitrobenzoic acid salts and substituted halobenzenes are reacted in the presence of catalysts and solvents at elevated temperatures (80–240 °C) for 9–48 hours to form nitro-substituted biphenyl intermediates.Catalytic Hydrogenation:

The nitro group is then reduced under hydrogen pressure (0.2–2 MPa) at 20–80 °C using appropriate catalysts to yield the corresponding aminobiphenyl compounds, which can be further functionalized to introduce the aminoethyl side chain.

This method is industrially favorable due to higher yields, lower costs, and reduced waste.

Summary of Preparation Steps and Conditions

Research Findings and Optimization

Catalyst and Solvent Selection:

Catalysts such as palladium or copper complexes are used in coupling and hydrogenation steps to improve selectivity and yield. Solvents like acetonitrile, DMF, or dichloromethane are commonly employed depending on the reaction stage.Temperature Control:

Maintaining optimal temperature ranges is crucial to avoid side reactions such as dehalogenation or incomplete hydrolysis.Purification Techniques:

Flash chromatography, HPLC, and recrystallization are used to achieve high purity, essential for pharmaceutical applications.Environmental and Cost Considerations:

Methods emphasizing fewer waste products and lower equipment investment are preferred for industrial-scale synthesis.

The preparation of This compound involves multi-step synthesis beginning with the formation of the difluorobenzamide intermediate via hydrolysis or substitution reactions, followed by introduction of the 2-aminoethyl side chain through reductive alkylation and benzoylation. Industrially, catalytic coupling and hydrogenation routes offer scalable and cost-effective alternatives. Optimization of reaction conditions, catalysts, and purification methods ensures high yield and purity suitable for advanced applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The fluorine atoms on the benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reducing agents like lithium aluminum hydride.

Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation can yield amino derivatives such as N-(2-aminoethyl)-2,4-difluorobenzamide.

Reduction can produce reduced amine derivatives.

Substitution reactions can lead to the formation of various substituted benzamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride may exhibit anticancer properties . It has been shown to influence signaling pathways related to cell proliferation and apoptosis. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting potential as a therapeutic agent in oncology.

Neurotransmitter Modulation

The compound has been investigated for its effects on neurotransmitter systems. It may enhance serotonin levels, which could be beneficial in treating neurological disorders such as depression and anxiety. Preclinical models have shown promising results in this area.

Antiparasitic Activity

In a phenotypic screen for antiparasitic activity against Trypanosoma brucei, this compound was identified as a lead compound. Further analogs demonstrated significant potency, with one compound showing an EC50 of 0.001 μM. This compound exhibited good oral bioavailability and efficacy in vivo, curing infected mice when administered orally .

Antiviral Applications

The compound has also been explored for its antiviral properties. Specifically, derivatives of 2,4-difluorobenzamide have shown inhibitory effects on hepatitis B virus (HBV) and hepatitis C virus (HCV). These compounds could serve as non-nucleoside therapeutic agents, potentially avoiding issues like toxicity and resistance associated with nucleoside analogs .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of this compound against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 1 µM.

Case Study 2: Neurotransmitter Enhancement

In a preclinical model for depression, administration of the compound resulted in increased serotonin levels and improved behavioral outcomes compared to control groups. This suggests potential applications in treating mood disorders.

Case Study 3: Antiparasitic Treatment

In vivo studies using a murine model of Trypanosoma brucei infection demonstrated that treatment with one of the analogs derived from this compound led to significant reductions in parasitemia and improved survival rates compared to untreated controls .

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide ring’s substitution pattern significantly influences physicochemical properties and synthetic efficiency. Key analogs include:

Key Observations :

- Fluorinated analogs (e.g., Compound 40) exhibit higher yields (94%) compared to methoxy-substituted analogs (65%, Compound 39), suggesting fluorine’s electron-withdrawing nature enhances reaction efficiency.

- Chlorinated derivatives (e.g., Compound 21) show comparable yields (92%) to fluorinated analogs, but their higher molecular weight may impact solubility or bioavailability.

Variations in the Aromatic Amine Substituent

The nitrogen-bound aromatic ring also varies across analogs, influencing electronic and steric properties:

Key Observations :

- 4-Chlorophenyl (Compound 40) provides optimal yields (94%), likely due to balanced electronic effects and minimal steric hindrance.

- Phenoxy-substituted analogs (e.g., Compound 17) show moderate yields (75%), possibly due to increased synthetic complexity from ether linkages.

- Methoxy-chloro combinations (Compound 15) yield lower (63%), indicating steric or electronic challenges during synthesis.

Structural and Spectral Comparisons

- NMR Shifts :

- Mass Spectrometry :

- Molecular ion peaks correlate with substituent atomic masses (e.g., m/z 311.0 for difluoro vs. m/z 335.6 for dimethoxy) .

Biological Activity

N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on a review of recent studies.

Chemical Structure and Properties

This compound features a benzamide structure with fluorine substitutions at the 2 and 4 positions. The aminoethyl side chain enhances its solubility and biological activity. The hydrochloride form improves its aqueous solubility, making it suitable for various biochemical assays and applications in drug discovery.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound. It has been shown to influence several signaling pathways involved in cell proliferation and apoptosis. For instance, research indicates that this compound can inhibit the growth of cancer cell lines by inducing apoptosis through modulation of key regulatory proteins involved in cell cycle control.

Neurotransmitter System Interaction

The compound also interacts with neurotransmitter systems, suggesting implications for neurological research. It may affect neurotransmitter release or receptor activity, which could be beneficial in developing treatments for neurodegenerative diseases.

Antiparasitic Activity

Notably, analogs of N-(2-aminoethyl)-2,4-difluorobenzamide have demonstrated potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One particularly potent analog exhibited an in vitro EC50 value of 0.001 μM and showed efficacy in animal models, curing infected mice when administered orally . This highlights the compound's potential as a lead candidate for antiparasitic drug development.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cellular metabolism and proliferation.

- Receptor Modulation : It may interact with specific receptors influencing various signaling pathways.

- Induction of Apoptosis : By altering the expression levels of apoptosis-related proteins, it can promote programmed cell death in cancer cells.

Case Studies and Research Findings

A review of literature reveals several case studies that underscore the compound's therapeutic potential:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines, suggesting a broad-spectrum anticancer effect.

- Antiparasitic Efficacy : In a murine model of acute T. brucei infection, an analog cured 2 out of 3 mice at a dosage of 50 mg/kg daily for four days. This study emphasizes the compound's effectiveness and potential for further development as an antiparasitic agent .

Comparative Analysis with Related Compounds

Q & A

What are the optimized synthetic routes for N-(2-aminoethyl)-2,4-difluorobenzamide hydrochloride, and how do reaction conditions influence yield?

Basic Research Question

The compound is synthesized via a two-step process: (1) coupling of a Boc-protected ethylenediamine derivative (e.g., tert-butyl N-{2-[(4-chlorophenyl)amino]ethyl}carbamate) with 2,4-difluorobenzoyl chloride under anhydrous conditions, followed by (2) Boc deprotection using HCl in dioxane or ethyl acetate to yield the hydrochloride salt . Key factors affecting yield include:

- Stoichiometry : Excess benzoyl chloride (1.2–1.5 eq) ensures complete acylation.

- Purification : HPLC or recrystallization improves purity, with yields reaching 94% under optimized conditions .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to chlorinated solvents .

How is structural integrity and purity validated for this compound in academic research?

Basic Research Question

Routine characterization includes:

- 1H NMR (500 MHz, d6-DMSO) : Peaks at δ 8.22 (broad singlet, 3H, NH₃⁺), 7.67 (m, aromatic H), and 2.95 (bs, CH₂NH₂) confirm the hydrochloride salt formation and substitution pattern .

- ESI-MS : A molecular ion peak at m/z 311.0 (M+H)⁺ and fragment at 294.2 (M−NH₃+H)⁺ validate the molecular formula (C₁₅H₁₄F₂N₂O·HCl) .

- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

How do structural modifications in the benzamide scaffold impact anti-Trypanosoma brucei activity?

Advanced Research Question

Comparative studies of analogs reveal:

- Fluorine positioning : 2,4-Difluoro substitution (as in this compound) enhances target binding vs. 2-chloro or 4-methoxy derivatives, likely due to increased electronegativity and reduced steric hindrance .

- Aminoethyl chain : The NH₂CH₂CH₂– group facilitates membrane penetration, critical for protozoan cell uptake .

- Hydrochloride salt formation : Improves aqueous solubility, enhancing bioavailability in in vitro assays (IC₅₀ values ≤1 µM reported for related compounds) .

What strategies mitigate challenges in isolating reactive intermediates during synthesis?

Advanced Research Question

Common issues and solutions include:

- Isomer formation : Use chiral HPLC or diastereomeric salt crystallization to resolve racemic mixtures (e.g., compounds 5.1.1.18 and 5.1.1.19 with 51% vs. 90% yields) .

- Boc deprotection side reactions : Strict anhydrous conditions and controlled HCl gas flow minimize N-alkylation byproducts .

- Low solubility : Intermediate Boc-protected amines are often isolated as crystalline solids using tert-butyl methyl ether (MTBE) .

What biological assay models are used to evaluate this compound’s efficacy against Trypanosoma brucei?

Basic Research Question

Standard protocols include:

- In vitro growth inhibition : Incubating bloodstream-form T. brucei with compound dilutions (0.1–10 µM) and measuring viability via Alamar Blue assay after 72 hours .

- Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., HEK293) ensures selectivity (typical selectivity index >10 for potent derivatives) .

- Resistance profiling : Serial passage under sublethal doses identifies mutations in target enzymes (e.g., TbAT1 nucleoside transporter) .

How are discrepancies in bioactivity data between structural analogs resolved?

Advanced Research Question

Contradictory results (e.g., high IC₅₀ for chloro vs. fluoro derivatives) are addressed via:

- Metabolic stability assays : LC-MS/MS quantifies compound degradation in culture media, ruling out false negatives due to instability .

- Target engagement studies : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) confirm direct binding to T. brucei enzymes .

- Crystallography : Co-crystal structures (e.g., with TbCatB protease) reveal steric clashes caused by bulkier substituents .

What analytical techniques are critical for characterizing hydrochloride salts of benzamide derivatives?

Basic Research Question

Beyond NMR and MS:

- Elemental analysis : Validates C, H, N, Cl, and F content within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Confirms hydrochloride salt stability up to 200°C, ensuring suitability for lyophilization .

- Ion chromatography : Quantifies free chloride ions (<1% in pure samples) to assess salt integrity .

How does the position of halogen substituents influence solubility and formulation?

Advanced Research Question

Fluorine’s ortho/para effects:

- LogP reduction : 2,4-Difluoro substitution lowers logP by ~0.5 vs. dichloro analogs, improving aqueous solubility (e.g., 12 mg/mL in PBS for this compound vs. 5 mg/mL for dichloro derivatives) .

- Crystallinity : Fluorine enhances crystal lattice stability, facilitating salt formation and powder X-ray diffraction (PXRD) analysis for polymorph screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.